molecular formula C7H5BrN2S B1289285 4-Bromobenzo[d]thiazol-5-amine CAS No. 769-19-7

4-Bromobenzo[d]thiazol-5-amine

Cat. No.: B1289285
CAS No.: 769-19-7
M. Wt: 229.1 g/mol
InChI Key: FBUUMRBJJQXVRE-UHFFFAOYSA-N
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Description

4-Bromobenzo[d]thiazol-5-amine is a heterocyclic organic compound that contains a bromine atom, a benzene ring, and a thiazole ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and

Scientific Research Applications

Thiazole Derivatives in Drug Discovery

Thiazole, a core component similar to the structure of 4-Bromobenzo[d]thiazol-5-amine, has been extensively reviewed for its synthesis and diverse biological activities. Thiazole derivatives are renowned for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The adaptability in synthesizing these derivatives allows for a wide range of modifications, offering a fertile ground for novel drug development. The research indicates that thiazole and its derivatives continue to be a focus for new therapeutic agents due to their effective biological activities and synthetic versatility (Leoni et al., 2014; Sharma et al., 2019).

Thiazolidinone as a Key Scaffold

Thiazolidinone, closely related to thiazoles, has been identified as a "magic moiety" due to its presence in compounds displaying a wide array of biological activities. The literature reveals a deep investigation into thiazolidinones, highlighting their critical role in medicinal chemistry as a scaffold for developing new compounds with enhanced pharmacological profiles. These findings suggest the potential of derivatives, such as this compound, to serve as bases for the synthesis of biologically active molecules with diverse therapeutic applications (ArunlalV. et al., 2015).

Advancements in Polymer Science

The research into the use of thiazole derivatives extends beyond pharmacology into polymer science, where organocatalysis involving thiazole-based compounds facilitates precision in macromolecular chemistry. These advancements demonstrate the role of thiazole derivatives in the development of new materials, showcasing their utility in creating innovative polymers with specific properties and applications (Ottou et al., 2016).

Environmental Considerations of Brominated Compounds

The study of brominated flame retardants, which share a bromine component with this compound, sheds light on the environmental implications of these substances. While offering flame resistance, they also pose risks due to their persistence and potential for bioaccumulation. Research in this area underscores the importance of understanding the environmental fate of brominated compounds and their impact on health and safety (Zuiderveen et al., 2020).

Mechanism of Action

Safety and Hazards

The safety information for “4-Bromobenzo[d]thiazol-5-amine” includes hazard statements H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

4-Bromobenzo[d]thiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces apoptosis by activating specific signaling pathways and altering gene expression . Moreover, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions result in the modulation of cellular functions and the induction of specific biological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites . The compound’s metabolism is crucial for its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transport proteins, facilitating its uptake and distribution . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its function and biological activity .

Properties

IUPAC Name

4-bromo-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUUMRBJJQXVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625792
Record name 4-Bromo-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-19-7
Record name 4-Bromo-1,3-benzothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 769-19-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cooled (5° C.) solution of 2.04 g of 5-aminobenzothiazole in 60 mL of chloroform are added dropwise 2.15 g of bromine while maintaining the temperature below 10° C. After completion of the addition, the reaction mixture is stirred for 30 minutes at room temperature, then diluted with 14 mL of concentrated ammonium hydroxide and 16 mL of methylene chloride. The aqueous layer is washed with methylene chloride (2×16 mL) and the combined organic layers are rotary evaporated. The residue is purified by an aspirator vacuum-filtration through silica gel, eluting with 15% to 30 ethyl acetate in hexanes to provide 2.44 g of 5-amino-4-bromobenzothiazole as a reddish solid.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred solution of 3 g of 5-aminobenzothiazole in 100 ml of acetonitrile at room temperature was treated with 3.5 g of N-bromosuccinimide and the resulting solution was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure and the residue purified by silica gel chromatography (eluent cyclohexane/ethyl acetate 7:3) to afford 3.9 g of 5-amino-4-bromobenzothiazole as a pink solid. MS (ES+) 229/231 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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